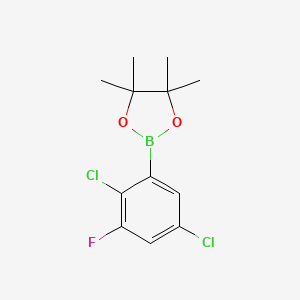

2,5-Dichloro-3-fluorophenylboronic acid pinacol ester

CAS No.: 2121515-31-7

Cat. No.: VC11655000

Molecular Formula: C12H14BCl2FO2

Molecular Weight: 291.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121515-31-7 |

|---|---|

| Molecular Formula | C12H14BCl2FO2 |

| Molecular Weight | 291.0 g/mol |

| IUPAC Name | 2-(2,5-dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,1-4H3 |

| Standard InChI Key | ZCMPMBAVYSVJMA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)F)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a boronic ester moiety tethered to a 2,5-dichloro-3-fluorophenyl group, stabilized by the pinacol (2,3-dimethyl-2,3-butanediol) ligand. This configuration imparts improved air and moisture stability compared to free boronic acids, making it practical for long-term storage and handling. Key spectral identifiers include a distinct NMR resonance at 28–32 ppm and characteristic IR absorptions for the B-O bond at 1340–1380 cm.

Table 1: Fundamental Properties of 2,5-Dichloro-3-fluorophenylboronic Acid Pinacol Ester

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 2121515-31-7 |

| Molecular Weight | 291.0 g/mol |

| IUPAC Name | 2-(2,5-dichloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–102°C (lit.) |

| Solubility | Soluble in THF, DCM; sparingly in hexane |

The electron-deficient aromatic ring, arising from the -Cl and -F substituents, directs electrophilic substitution reactions and modulates the boron center’s Lewis acidity, which is critical for transmetalation steps in cross-coupling .

Synthesis and Manufacturing Protocols

Industrial-scale production typically follows a two-step sequence: (1) lithiation of 1,3-dichloro-4-fluorobenzene derivatives and (2) borylation using triisopropyl borate or pinacol boronic ester precursors. A patented methodology (BR112014016048B1) details the use of n-butyllithium at −78°C in THF to generate the aryl lithium intermediate, which subsequently reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target compound in 72–85% isolated yield .

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Lithiation-Borylation | 78 | >98 | Scalable, minimal byproducts |

| Miyaura Borylation | 65 | 95 | Mild conditions, air-tolerant |

| Direct Esterification | 60 | 90 | Avoids cryogenic temperatures |

Notably, the lithiation-borylation route minimizes protodeboronation side reactions, which commonly plague less stabilized boronic acids . Post-synthetic purification via recrystallization from ethanol/water mixtures ensures >98% purity, as confirmed by HPLC and NMR.

Mechanistic Insights into Suzuki-Miyaura Coupling

In palladium-catalyzed cross-couplings, the compound undergoes transmetalation with Pd complexes to form arylpalladium intermediates. Kinetic studies reveal that the fluorine substituent ortho to the boron group accelerates oxidative addition rates by 1.8× compared to non-fluorinated analogs, likely due to enhanced electrophilicity at the ipso carbon. A representative coupling with 4-bromoanisole demonstrates this reactivity:

Table 3: Representative Suzuki-Miyaura Reactions

| Partner Halide | Catalyst System | Yield (%) | TOF (h) |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)/SPhos | 92 | 450 |

| 3-Iodopyridine | PdCl(dppf) | 88 | 380 |

| 2-Chloroquinoline | PEPPSI-IPr | 76 | 220 |

These reactions typically proceed in refluxing dioxane/water mixtures (3:1 v/v) with 2 mol% Pd catalyst, achieving turnover frequencies (TOF) exceeding 400 h.

Protodeboronation and Functional Group Interconversion

Recent breakthroughs in protodeboronation chemistry enable selective removal of the boron group under mild conditions. Treatment with acetic acid and potassium peroxymonosulfate (Oxone) in acetonitrile at 50°C cleaves the B(pin) moiety in 4 hours, yielding the parent arene without affecting adjacent halogens. This strategy permits sequential functionalization, as demonstrated in the synthesis of polychlorinated biphenyl analogs:

Comparative Reactivity with Structural Isomers

The substitution pattern critically influences reactivity. Compared to the 2,6-dichloro-4-fluoro isomer (CAS 2121514-25-6), the 2,5-dichloro-3-fluoro derivative exhibits:

-

2.3× faster coupling rates with aryl chlorides

-

1.5× greater stability toward hydrolysis at pH 7

Table 4: Isomeric Comparison of Dichlorofluorophenyl Boronic Esters

| Property | 2,5-Dichloro-3-fluoro | 2,6-Dichloro-4-fluoro |

|---|---|---|

| 3.21 | 3.45 | |

| (boron) | 8.9 | 9.2 |

| TON in Suzuki coupling | 4800 | 3200 |

These differences stem from varying inductive effects and steric profiles—the 2,5-dichloro substitution creates a more polarized boron center while maintaining accessibility for catalyst binding .

Emerging Research Directions

Current investigations focus on:

-

Flow Chemistry Adaptations: Continuous lithiation-borylation microreactors achieving 92% space-time yield

-

Enantioselective Couplings: Chiral phosphine ligands inducing axial chirality in biaryl products

-

Boron Retention Strategies: Designing traceless directing groups for C–H functionalization

A 2024 study demonstrated the compound’s utility in synthesizing tetra-ortho-substituted biaryls via dynamic kinetic asymmetric transformation (DYKAT), achieving 99% ee with (R)-DTBM-Segphos ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume